4-METHYL-2-(THIOPHEN-2-YL)ANILINE
Description
Contextualizing Substituted Anilines and Thiophenes within Modern Organic Chemistry
Substituted anilines are a class of organic compounds derived from aniline (B41778), which is a benzene (B151609) ring attached to an amino group (-NH2). nih.gov These compounds are fundamental building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and dyes. The nature and position of the substituents on the aniline ring can significantly alter the compound's physical and chemical properties, such as its basicity and reactivity in electrophilic substitution reactions. libretexts.orglumenlearning.com For instance, electron-donating groups can increase the electron density on the benzene ring, making the compound more reactive. libretexts.orglibretexts.org
Thiophene (B33073) is a five-membered heterocyclic compound containing a sulfur atom. ijprajournal.com It is considered an aromatic compound, similar to benzene. ijprajournal.com Thiophene and its derivatives are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govijprajournal.comnih.gov The thiophene ring is often used as a bioisostere for the benzene ring in drug design, meaning it can replace a benzene ring without a significant loss of biological activity, sometimes leading to improved properties. tandfonline.com
Rationale for Investigating 4-METHYL-2-(THIOPHEN-2-YL)ANILINE within Current Research Paradigms
The investigation of this compound is driven by the established importance of both the aniline and thiophene scaffolds in medicinal chemistry. Molecules that incorporate both of these structural motifs are of interest for the development of new therapeutic agents. nih.govtandfonline.com The thiophene moiety is a privileged pharmacophore, meaning it is a molecular framework that is often found in biologically active compounds. nih.gov Research has shown that thiophene derivatives can exhibit a variety of pharmacological activities, including anti-inflammatory and anticancer effects. ijprajournal.comtandfonline.comajrconline.org
Structural Significance of the 4-Methyl and 2-(Thiophen-2-yl) Substituents on the Aniline Core
The 4-methyl group is an electron-donating group. quora.com Its presence at the para-position relative to the amino group increases the electron density of the aniline ring through a positive inductive effect and hyperconjugation. lumenlearning.comquora.com This increased electron density can enhance the nucleophilicity of the aromatic ring, potentially affecting its reactivity in certain chemical reactions. From a structural standpoint, the methyl group can also influence the molecule's shape and its ability to fit into the active sites of enzymes or receptors. researchgate.net
The 2-(thiophen-2-yl) group at the ortho-position to the amino group is a significant feature. The thiophene ring itself is an electron-rich aromatic system. nih.gov Its placement on the aniline core introduces a bulky and heteroaromatic substituent. This can have several consequences:
Steric Effects: The ortho-substituent can cause steric hindrance, influencing the conformation of the molecule and potentially restricting the rotation of the C-N bond of the amino group. This steric effect can impact the basicity of the aniline nitrogen. quora.com
Electronic Effects: The thiophene ring can engage in electronic interactions with the aniline ring, further modifying the electron distribution. libretexts.orglibretexts.org
Bioisosterism: As a bioisostere of a phenyl ring, the thiophene group can participate in similar interactions with biological targets, while potentially offering advantages in terms of metabolic stability or solubility. tandfonline.com
The combination of the electron-donating methyl group and the bulky, electron-rich thiophene group creates a unique electronic and steric profile for this compound, making it a specific and interesting target for chemical synthesis and pharmacological evaluation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-thiophen-2-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-8-4-5-10(12)9(7-8)11-3-2-6-13-11/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINBBCCEJULTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Thiophen 2 Yl Aniline
Electrophilic Aromatic Substitution Pathways on the Aniline (B41778) and Thiophene (B33073) Rings
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. fiveable.me The regioselectivity of EAS on 4-methyl-2-(thiophen-2-yl)aniline is controlled by the directing effects of the substituents on both the aniline and thiophene rings.
On the Aniline Ring: The aniline ring possesses three substituents: an amino group (-NH₂), a methyl group (-CH₃), and a thiophen-2-yl group.
The amino group is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.
The methyl group is a moderately activating group and also an ortho, para-director, operating through an inductive effect (+I) and hyperconjugation.
The thiophen-2-yl group's effect is more complex, but it generally acts as an activating group.
Given the positions of the existing substituents, the incoming electrophile will be directed to the positions ortho and para to the strongly activating amino group. The positions ortho to the amino group are C3 and C5, and the para position is already occupied by the methyl group. Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions of the aniline ring.
On the Thiophene Ring: The thiophene ring is substituted at the 2-position with the 4-methylaniline group. Thiophene itself is more reactive than benzene (B151609) towards electrophilic substitution, and substitution typically occurs at the C2 or C5 position. With the C2 position occupied, electrophilic attack on the thiophene ring of this compound would be expected to occur preferentially at the C5 position.
A summary of common electrophilic aromatic substitution reactions is presented below. masterorganicchemistry.com
| Reaction | Reagents | Electrophile |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (nitronium ion) |
| Sulfonation | Fuming H₂SO₄ | SO₃ |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (carbocation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (acylium ion) |
Nucleophilic Reactivity Involving the Aniline Nitrogen
The nitrogen atom of the aniline's amino group possesses a lone pair of electrons, making it nucleophilic. ucalgary.ca This allows it to participate in a variety of reactions. However, the nucleophilicity of the aniline nitrogen is reduced by the delocalization of the lone pair into the aromatic ring through resonance. ucalgary.ca
Despite this, the aniline nitrogen can react with electrophiles. Common reactions involving the nucleophilic aniline nitrogen include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often done in the presence of a base to neutralize the HCl by-product.
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. However, polyalkylation is a common side reaction.
Schiff Base Formation: Condensation reaction with aldehydes or ketones to form imines (Schiff bases). For instance, a related compound, 4-(thiophen-3-yl)aniline, reacts with o-vanillin to form a Schiff base. sigmaaldrich.com
The nucleophilic substitution reaction of anilines can sometimes proceed through a single electron transfer (SET) pathway, especially with highly electron-deficient aromatic compounds. koreascience.kr
Oxidation and Reduction Transformations of the this compound System
The this compound system is susceptible to both oxidation and reduction reactions.
Oxidation: Anilines are generally sensitive to oxidizing agents. The amino group can be oxidized to various products, including nitroso, nitro, and polymeric species. The electron-rich nature of both the aniline and thiophene rings makes them prone to oxidation, which can lead to polymerization or degradation under strong oxidizing conditions. For example, polyaniline is a known conducting polymer formed from the oxidation of aniline. researchgate.net
Reduction: The primary amino group and the thiophene ring are already in a reduced state. However, if the molecule undergoes nitration (an electrophilic substitution), the resulting nitro group can be readily reduced to an amino group using various reducing agents like Sn/HCl, H₂/Pd, or NaBH₄. This provides a synthetic route to diamino derivatives. Additionally, in some systems, CO₂ can be used in reduction reactions coupled with water oxidation to produce valuable products like formate. rsc.org
C-H Functionalization and Oxidative Coupling Mechanisms in Catalytic Processes
Modern synthetic methods have enabled the direct functionalization of C-H bonds, offering a more atom-economical approach to creating complex molecules. researchgate.net For 2-arylanilines, transition metal-catalyzed C-H functionalization is a powerful tool. researchgate.net
Ortho-C-H Functionalization: The amino group can act as a directing group, facilitating the functionalization of the C-H bond at the ortho position (C3 of the aniline ring). Palladium catalysts are commonly used for such transformations, enabling the introduction of various functional groups like aryl, alkyl, and heteroatom-containing moieties. researchgate.netnih.gov
Oxidative Coupling: Oxidative coupling reactions can lead to the formation of new C-C or C-N bonds. youtube.com For instance, nickel-catalyzed lactamization of 2-arylanilines with CO₂ proceeds via C-H bond activation to form phenanthridinones. acs.org These reactions often involve a catalytic cycle with a transition metal that undergoes changes in its oxidation state. youtube.com The use of directing groups can control the regioselectivity of these coupling reactions. nih.gov
The general mechanism for a palladium-catalyzed C-H arylation often involves the coordination of the directing group to the metal center, followed by C-H activation to form a cyclometalated intermediate. Reductive elimination then furnishes the final product and regenerates the catalyst.
Reaction Kinetics and Thermodynamic Parameters of 4-Methyl Aniline Derivative Reactions
A computational study on the reaction of 4-methyl aniline with hydroxyl radicals revealed that the primary product is NH-C₆H₄-CH₃. mdpi.comdoaj.org The total rate coefficient for this reaction was determined to be k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.comdoaj.org This indicates that the reaction is temperature-dependent.
Thermodynamic studies on the adsorption of aniline on polyethylene (B3416737) terephthalate (B1205515) showed that the standard affinity (-Δμ⁰) and changes in enthalpy (ΔH⁰) and entropy (ΔS⁰) are influenced by factors like temperature and the presence of other molecules. researchgate.net For instance, the standard affinity was found to increase with temperature. researchgate.net
The kinetics of nucleophilic aromatic substitution reactions involving anilines are influenced by the solvent. For the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with anilines, the rate constant increases significantly when moving from acetonitrile (B52724) to methanol, indicating that the transition state is better solvated by the protic solvent. koreascience.kr
The following table presents a hypothetical comparison of relative reaction rates for electrophilic bromination, illustrating the directing effects of the substituents.
| Position of Bromination | Expected Relative Rate | Primary Directing Group(s) |
| C3 (Aniline Ring) | Moderate | -NH₂ (ortho) |
| C5 (Aniline Ring) | High | -NH₂ (ortho), -CH₃ (ortho) |
| C5 (Thiophene Ring) | Moderate to High | Thiophene activation |
Advanced Spectroscopic and Structural Characterization of 4 Methyl 2 Thiophen 2 Yl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms and the electronic environment within the molecule can be determined.
In the ¹H NMR spectrum of 4-methyl-2-(thiophen-2-yl)aniline, distinct signals are expected for the protons on the aniline (B41778) ring, the thiophene (B33073) ring, the methyl group, and the amine group. The chemical shifts (δ) are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups and the electronic nature of the thiophene ring.
The protons of the aniline ring are expected to appear in the aromatic region (typically δ 6.5-7.5 ppm). The proton at C3 (ortho to both the amino and thiophene groups) would likely be a doublet. The proton at C5 (meta to the amino group and ortho to the methyl group) would appear as a doublet of doublets, and the proton at C6 (ortho to the amino group) would be a doublet. The protons of the thiophene ring typically resonate between δ 7.0 and 7.5 ppm. The -NH₂ protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration, but is often found between δ 3.5-4.5 ppm. The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region, likely around δ 2.2-2.4 ppm.
Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ | 2.2-2.4 | Singlet (s) |
| -NH₂ | 3.5-4.5 | Broad Singlet (br s) |
| Aniline H-3 | 6.8-7.0 | Doublet (d) |
| Aniline H-5 | 7.0-7.2 | Doublet of Doublets (dd) |
| Aniline H-6 | 6.6-6.8 | Doublet (d) |
| Thiophene H-3' | 7.0-7.2 | Doublet of Doublets (dd) |
| Thiophene H-4' | 7.0-7.1 | Triplet (t) or dd |
| Thiophene H-5' | 7.3-7.5 | Doublet of Doublets (dd) |
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aniline ring carbons are expected between δ 115-150 ppm. The carbon bearing the amino group (C1) and the carbon attached to the thiophene ring (C2) will be significantly affected by these substituents. The carbon of the methyl group will appear far upfield, typically around δ 20-22 ppm. The thiophene carbons have characteristic shifts, with the carbon adjacent to the sulfur (C2' and C5') appearing at different fields than the other two carbons (C3' and C4').
Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | 20-22 |
| Aniline C-1 (-NH₂) | 142-146 |
| Aniline C-2 (-Thiophene) | 125-129 |
| Aniline C-3 | 130-132 |
| Aniline C-4 (-CH₃) | 128-131 |
| Aniline C-5 | 129-131 |
| Aniline C-6 | 116-119 |
| Thiophene C-2' | 140-144 |
| Thiophene C-3' | 124-126 |
| Thiophene C-4' | 127-129 |
| Thiophene C-5' | 123-125 |
To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the coupled protons on the aniline ring (H-5 with H-6) and on the thiophene ring (H-3' with H-4', and H-4' with H-5').
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It would show correlations between the aniline H-3 proton and the thiophene H-3' proton, confirming their spatial proximity. mdpi.com
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by detecting the characteristic vibrations of functional groups.
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The primary amine (-NH₂) group is expected to show two distinct bands for asymmetric and symmetric N-H stretching in the range of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of both the aniline and thiophene rings are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range. The spectrum would also contain bands corresponding to in-plane and out-of-plane C-H bending, as well as characteristic vibrations for the thiophene ring, including the C-S stretch, typically found in the 600-800 cm⁻¹ region. mdpi.com
Interactive Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (-CH₃) | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-N Stretch | 1250-1350 |
| Thiophene Ring Vibrations (inc. C-S) | 600-800 |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like N-H and C-N), Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. The aromatic C=C stretching vibrations of both rings would be expected to produce strong signals in the Raman spectrum. The C-S stretching vibration of the thiophene ring is also typically Raman active. The symmetric vibrations of the substituted benzene (B151609) ring would also be prominent. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. By measuring the absorption of UV and visible light, insights into the extent of conjugation and the energies of electronic transitions can be obtained. For this compound, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions.
The conjugation between the phenyl ring and the thiophene ring through the C-C single bond is a key determinant of the molecule's electronic properties. This extended π-system is anticipated to result in absorption maxima at longer wavelengths compared to the individual aniline and thiophene chromophores. The presence of the electron-donating amino (-NH2) and methyl (-CH3) groups on the aniline ring is expected to further influence the electronic structure and, consequently, the absorption spectrum.
While specific experimental data for the UV-Vis spectrum of this compound is not widely published, theoretical calculations and comparisons with structurally similar compounds can provide an estimation of its absorption characteristics. The primary absorption bands are likely to appear in the range of 250-400 nm.
Table 1: Predicted UV-Vis Spectral Data for this compound
| Predicted λmax (nm) | Electronic Transition | Associated Chromophore |
| ~280-320 | π → π | Thiophene and Phenyl Rings |
| ~350-400 | n → π / Intramolecular Charge Transfer | Phenyl-Thiophene System |
Note: The data in this table is predictive and based on the analysis of similar chemical structures. Experimental verification is required for confirmation.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C11H11NS), the exact mass can be calculated, and its mass spectrum would exhibit a molecular ion peak (M+) corresponding to this mass.
Upon ionization, the molecule will undergo characteristic fragmentation, providing valuable structural information. The fragmentation pathways are influenced by the relative bond strengths and the stability of the resulting fragments. Key fragmentation patterns for this compound would likely involve the cleavage of the bond between the phenyl and thiophene rings, as well as fragmentations within the thiophene ring, such as the loss of a thioformyl (B1219250) radical (•CHS) or a cyclopropenyl cation.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |
| 189 | [M]+ (Molecular Ion) | [C11H11NS]+ |
| 174 | [M - CH3]+ | [C10H8NS]+ |
| 106 | [C7H8N]+ | [4-methylaniline]+ |
| 83 | [C4H3S]+ | [Thiophenyl]+ |
Note: The fragmentation data presented is based on established fragmentation patterns of similar aromatic and heterocyclic compounds. The relative abundances of these fragments would be determined experimentally.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.
A critical aspect of the crystal structure would be the dihedral angle between the phenyl and thiophene rings. This angle dictates the degree of π-orbital overlap and, consequently, the extent of electronic conjugation in the solid state. The packing of the molecules in the crystal lattice, influenced by intermolecular forces such as hydrogen bonding (involving the amine group) and π-π stacking interactions, would also be revealed.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P21/c | Defines the symmetry operations within the crystal. |
| Dihedral Angle (Phenyl-Thiophene) | ~30-50° | Indicates the degree of twist between the two rings. |
| C-N Bond Length | ~1.38 Å | Typical for an aromatic amine. |
| C-S Bond Length (Thiophene) | ~1.72 Å | Characteristic of a thiophene ring. |
Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. An experimental X-ray crystallographic study is necessary to determine the actual structural parameters.
Computational and Theoretical Investigations of 4 Methyl 2 Thiophen 2 Yl Aniline
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electron distribution and the stable arrangement of atoms in space.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like 4-methyl-2-(thiophen-2-yl)aniline, a typical DFT study would involve optimizing the molecular geometry to find the most stable conformation. This would be followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. Such studies on related 2-aminothiophene derivatives often employ functionals like B3LYP with basis sets such as 6-311++G(d,p) to obtain reliable geometric parameters and vibrational frequencies. tandfonline.com However, specific DFT data for this compound is not present in the available literature.
Ab Initio Computational Methods
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate results. A comprehensive ab initio study on this compound would yield precise information about its bond lengths, bond angles, and torsional angles. There are currently no published ab initio studies focused on this specific molecule.
Electronic Structure Analysis and Reactivity Descriptors
Analysis of the electronic structure provides critical information about a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com For thiophene (B33073) derivatives, the HOMO and LUMO are often delocalized over the π-conjugated system. mdpi.com A low HOMO-LUMO gap suggests high chemical reactivity. mdpi.com Without specific calculations for this compound, the distribution and energies of its frontier orbitals remain undetermined.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting how a molecule will interact with other chemical species. Typically, red and yellow colors on an MEP map indicate negative potential (electron-rich areas), while blue and green represent positive potential (electron-deficient areas). For a molecule containing an amino group and a sulfur atom, these regions would be of particular interest for predicting sites of electrophilic attack and hydrogen bonding. No MEP maps for this compound have been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, including hybridization, charge transfer, and intramolecular interactions. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy associated with these interactions (E(2)) quantifies the strength of intramolecular charge transfer. For related 2-amino thiophene compounds, NBO analysis has been used to understand hyperconjugative interactions and their contribution to molecular stability. tandfonline.com However, a specific NBO analysis for this compound is not available in the scientific literature.
Prediction of Spectroscopic Parameters and Vibrational Properties through Computation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement and guide experimental work. Density Functional Theory (DFT) is a predominant method for this purpose, capable of yielding accurate predictions of vibrational frequencies and spectroscopic parameters.
Typically, the process begins with the optimization of the molecule's ground-state geometry using a specific functional and basis set, such as B3LYP/6-311++G(d,p). Following geometry optimization, harmonic vibrational frequency calculations are performed at the same level of theory. These calculations predict the wavenumbers for infrared (IR) and Raman active vibrational modes. Due to the harmonic approximation and other systematic errors, the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
The detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. researchgate.net PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. This allows for an unambiguous assignment of spectral peaks to specific molecular motions. For instance, the characteristic N-H stretching vibrations of the aniline (B41778) moiety, the C-H stretches of the methyl and aromatic rings, and the specific modes of the thiophene ring can be precisely identified. researchgate.netglobalresearchonline.net
Computational methods can also predict other spectroscopic parameters. For example, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net Similarly, NMR chemical shifts can be computed, providing another layer of structural verification. These theoretical spectra serve as a benchmark, aiding in the interpretation of experimental FT-IR, FT-Raman, and UV-Vis spectra. biointerfaceresearch.com
The table below illustrates the kind of data generated from such computational studies, comparing theoretical vibrational frequencies with experimental values for key functional groups.
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups This table is a representative example based on methodologies described in the cited literature.
| Vibrational Mode | Assignment (PED contribution) | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|---|
| ν(N-H) asym | Asymmetric N-H Stretch (99%) | 3505 | 3500 | Not Observed |
| ν(N-H) sym | Symmetric N-H Stretch (99%) | 3410 | 3408 | 3412 |
| ν(C-H) Thiophene | C-H Stretch in Thiophene Ring (95%) | 3115 | 3112 | 3118 |
| ν(C-H) Benzene (B151609) | C-H Stretch in Benzene Ring (96%) | 3060 | 3058 | 3062 |
| ν(C-H) Methyl | Asymmetric C-H Stretch in CH₃ (98%) | 2975 | 2973 | 2977 |
| β(N-H) | N-H Scissoring (75%) | 1620 | 1618 | 1621 |
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms involving aromatic amines and heterocyclic compounds. By mapping the potential energy surface (PES) of a reaction, theoretical chemistry can identify the most probable pathways, intermediates, and transition states that govern the transformation of reactants to products. mdpi.com
For a molecule like this compound, computational studies can explore various reaction types, such as electrophilic substitution, oxidation, or cyclization reactions. acs.org For instance, in a reaction with a radical species like hydroxyl (•OH), modeling can determine whether the reaction proceeds via hydrogen abstraction from the amino or methyl group, or through addition to the aromatic or thiophene rings. mdpi.com The calculations reveal the relative energy of all possible intermediates and products, thereby predicting the major and minor products of the reaction. mdpi.com
A common approach involves using DFT methods, such as M06-2X, which are well-suited for mechanistic and kinetic studies, in conjunction with a robust basis set like 6-311++G(3df,2p). mdpi.com The process involves locating all stationary points (reactants, intermediates, products, and transition states) on the PES. This detailed mapping allows chemists to understand the step-by-step molecular events, such as bond formation and cleavage, and to visualize the three-dimensional structures of transient species that are often impossible to observe experimentally. acs.org
Transition State Characterization and Energy Barriers
A critical aspect of modeling reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Computationally, a structure is confirmed as a true transition state by performing a frequency calculation, which must yield exactly one imaginary frequency. mdpi.com This imaginary frequency corresponds to the molecular vibration along the reaction coordinate, effectively the motion of atoms as they traverse the energy barrier from reactant to product.
The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡). This value is a crucial determinant of the reaction rate. mdpi.com By calculating the energy barriers for all possible reaction pathways, chemists can predict which pathway is kinetically favored. A lower energy barrier implies a faster reaction rate.
For example, in a hypothetical cyclization reaction, computational modeling could compare the energy barrier for a direct ring-closing step versus a pathway involving a rearranged intermediate. The pathway with the lower activation energy would be identified as the dominant mechanism.
Table 2: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways This table is a representative example based on methodologies described in the cited literature.
| Reaction Pathway | Description | Transition State (TS) | Calculated Energy Barrier (ΔE‡) (kcal/mol) |
|---|---|---|---|
| Pathway A | H-abstraction from -NH₂ group | TS-NH-abs | 12.5 |
| Pathway B | H-abstraction from -CH₃ group | TS-CH-abs | 15.8 |
| Pathway C | Radical addition to benzene ring (ortho) | TS-add-ortho | 9.2 |
Kinetic and Thermodynamic Calculations from Theoretical Data
The geometric and vibrational data obtained from computational modeling of stationary points (reactants and transition states) serve as direct inputs for calculating key kinetic and thermodynamic parameters. Conventional Transition State Theory (TST) is widely used to estimate reaction rate constants from this theoretical data. mdpi.comnih.gov
Using the energies and vibrational frequencies from the DFT calculations, the partition functions for the reactants and the transition state can be computed. These partition functions are then used within the TST framework to calculate the rate constant (k) as a function of temperature (T). The resulting rate expressions are often presented in a modified Arrhenius format, such as k(T) = A * Tⁿ * exp(-E₀/RT), which can be used directly in kinetic models. mdpi.com
Table 3: Example of Calculated Thermodynamic Properties at Different Temperatures This table is a representative example based on methodologies described in the cited literature.
| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
|---|---|---|---|
| 298.15 | 95.8 | 45.2 | 8.5 |
| 500 | 120.5 | 65.1 | 18.2 |
| 1000 | 165.3 | 90.4 | 52.6 |
Coordination Chemistry of 4 Methyl 2 Thiophen 2 Yl Aniline
4-METHYL-2-(THIOPHEN-2-YL)ANILINE as a Ligand in Transition Metal Complexes
This compound possesses two primary potential donor atoms for coordinating with transition metals: the nitrogen atom of the amino group and the sulfur atom of the thiophene (B33073) ring. This structure allows it to function as a potentially bidentate N,S-donor ligand or as a monodentate ligand, coordinating through either the nitrogen or, less commonly, the sulfur atom. The presence of both a soft donor (sulfur) and a borderline donor (nitrogen) makes it an intriguing candidate for complexing with a range of transition metals.
The coordination ability of similar thiophene-containing ligands is well-documented. For instance, thiophene-derived Schiff base ligands are known to readily form stable complexes with various transition metals. nih.govacs.org The nitrogen atom of the aniline (B41778) group is a primary site for coordination, a behavior well-established in the chemistry of aniline and its derivatives. The involvement of the thiophene sulfur in coordination is also observed, particularly in forming chelate rings which enhance complex stability. The formation of such complexes is often confirmed through spectroscopic methods, where shifts in the vibrational frequencies of the C-S and N-H bonds can indicate their participation in coordination.
The electronic properties of the ligand, influenced by the electron-donating methyl group on the aniline ring and the electron-rich thiophene moiety, play a crucial role in the stability and reactivity of its metal complexes. These features make this compound an attractive ligand for applications in catalysis and materials science.
Synthesis and Characterization of Schiff Base Derivatives of this compound and Their Metal Complexes
Schiff bases, containing an imine or azomethine (>C=N-) group, are among the most widely used ligands in coordination chemistry, and their metal complexes have been studied extensively. biointerfaceresearch.com These ligands are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).
A Schiff base derivative of this compound can be readily prepared by reacting its primary amino group with an aldehyde, such as salicylaldehyde (B1680747) or thiophene-2-carbaldehyde. The general synthetic route involves refluxing equimolar amounts of the aniline derivative and the chosen aldehyde in a suitable solvent like ethanol.
General Synthesis of a Schiff Base Derivative:
Reactants: this compound + Aldehyde (e.g., Salicylaldehyde)
Solvent: Ethanol
Condition: Reflux for several hours
Product: Schiff Base Ligand
Once the Schiff base ligand is synthesized and purified, it can be used to form transition metal complexes. This is typically achieved by reacting the ligand with a metal salt (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a molar ratio appropriate for the desired stoichiometry, often 2:1 (ligand:metal). biointerfaceresearch.comresearchgate.net
The characterization of these newly synthesized Schiff base ligands and their metal complexes is carried out using a suite of spectroscopic and analytical techniques:
FT-IR Spectroscopy: Used to confirm the formation of the Schiff base by observing the appearance of the characteristic ν(C=N) stretching band and the disappearance of the C=O and N-H (from the primary amine) stretching bands of the starting materials. Upon complexation, a shift in the ν(C=N) band to a lower or higher frequency indicates the coordination of the azomethine nitrogen to the metal ion. biointerfaceresearch.comresearchgate.net
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the structure of the ligand in solution. The formation of the imine bond is confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N) in the ¹H NMR spectrum. researchgate.net
UV-Visible Spectroscopy: Gives insights into the electronic transitions within the ligand and the complex. The spectra of the complexes typically show bands corresponding to ligand-to-metal or metal-to-ligand charge transfer, as well as d-d transitions for complexes of d-block metals, which provide information about the coordination geometry. acs.org
Mass Spectrometry and Elemental Analysis: These techniques are used to confirm the molecular weight and elemental composition of the synthesized compounds, respectively, thereby verifying their proposed formulas. biointerfaceresearch.com
| Technique | Information Obtained | Typical Observation for Schiff Base Complex Formation |
| FT-IR | Identification of functional groups and coordination sites. | Appearance of ν(C=N) band; shift in ν(C=N) upon complexation. biointerfaceresearch.comresearchgate.net |
| NMR | Elucidation of the ligand's molecular structure. | Signal for azomethine proton (-CH=N) appears. researchgate.net |
| UV-Vis | Electronic transitions and coordination geometry. | Appearance of charge transfer and d-d transition bands. acs.org |
| Mass Spec | Molecular weight determination. | Molecular ion peak corresponding to the expected formula. biointerfaceresearch.com |
Elucidation of Coordination Modes and Geometry in Metal Complexes
The way a ligand binds to a metal center (coordination mode) and the resulting three-dimensional arrangement of the ligands around the metal (coordination geometry) are fundamental to a complex's properties. For Schiff base derivatives of this compound, several coordination modes are possible. If derived from salicylaldehyde, the ligand can act as a tridentate O,N,S-donor, coordinating through the phenolic oxygen, the azomethine nitrogen, and the thiophene sulfur. If the thiophene sulfur does not participate, it acts as a bidentate O,N-donor.
X-ray diffraction studies on similar thiophene-derived Schiff base complexes have provided definitive structural information. For example, complexes of (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine with Zn(II) and Cd(II) have been shown to adopt a distorted tetrahedral geometry. acs.org In these structures, the ligand coordinates as a bidentate N,N-donor.
In the absence of single-crystal X-ray data for a complex of a this compound Schiff base, its geometry is often inferred from spectroscopic and magnetic data. For instance, electronic spectra can often distinguish between octahedral and tetrahedral environments.
The table below presents typical bond lengths and angles for related thiophene-derived Schiff base complexes, which can serve as a reference for predicting the structural parameters of complexes involving this compound derivatives. acs.org
| Parameter | [Zn(DE)Cl₂] | [Cd(DE)Br₂] | Description |
| Geometry | Distorted Tetrahedral | Distorted Tetrahedral | Based on X-ray diffraction. acs.org |
| M–N(imine) (Å) | 2.0575(13) | 2.302(3) | Bond between metal and imine nitrogen. acs.org |
| M–N(amine) (Å) | 2.1101(14) | 2.314(3) | Bond between metal and amine nitrogen. acs.org |
| **N(imine)–M–N(amine) (°) ** | 86.17(5) | 79.38(11) | Angle defining the chelate bite. acs.org |
| N=C (Å) | 1.2845(19) | 1.289(5) | Imine double bond length. acs.org |
| (DE = (E)-N¹,N¹-diethyl-N²-(thiophen-2-ylmethylene)ethane-1,2-diamine) |
Investigation of Second Coordination Sphere Interactions Involving Substituted Anilines
The second coordination sphere refers to molecules and ions that are not directly bonded to the metal center but are in close proximity and interact with the primary coordination sphere through non-covalent forces like hydrogen bonding, van der Waals forces, or π-stacking. These interactions can significantly influence the properties and reactivity of the metal complex.
Substituted anilines are known to participate in second coordination sphere interactions. The amino group of an aniline molecule can act as a hydrogen bond donor, interacting with electronegative atoms (like halides or oxygen) in the primary coordination sphere of a neighboring complex. The aromatic ring can also engage in π-stacking interactions.
In the context of this compound, both the aniline and thiophene moieties can be involved in such interactions.
Hydrogen Bonding: The N-H protons of the aniline group can form hydrogen bonds with anionic ligands or solvent molecules in the crystal lattice.
The methyl substituent on the aniline ring can also play a role. While it adds steric bulk, its electron-donating nature can influence the hydrogen-bonding capability of the N-H group and the π-electron density of the aromatic ring, thereby modulating the strength of second-sphere interactions. These subtle effects can have a profound impact on the electronic properties, solubility, and catalytic activity of the resulting metal complexes.
Electrochemical Behavior and Electropolymerization of 4 Methyl 2 Thiophen 2 Yl Aniline
Cyclic Voltammetry Studies of the Monomer
Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical properties of monomers and their polymerization process. For thiophene-aniline systems, CV is employed to determine the oxidation potential of the monomer and to monitor the growth of the polymer film on the electrode surface.
In a typical CV experiment for a thiophene-aniline derivative, the potential is scanned towards positive values, leading to the oxidation of the monomer. Studies on the copolymerization of thiophene (B33073) with aniline (B41778) and its derivatives show a characteristic oxidative peak in the first scan, which corresponds to the formation of a radical cation jept.de. This initial oxidation is generally an irreversible process, as indicated by the absence of a corresponding reduction peak (cathode peak) on the reverse scan jept.de.
For the electro-copolymerization of thiophene with aniline derivatives, a single oxidative peak is often observed at a potential around 1.60 eV jept.de. The current of this peak is expected to increase with subsequent cycles, which signifies the deposition of a conductive polymer film on the electrode surface. The formation of the polyaniline-like structure typically occurs at a lower potential than that of polythiophene, which can influence the copolymerization process jept.de. The presence of the methyl group in 4-methyl-2-(thiophen-2-yl)aniline, being an electron-donating group, is expected to lower the oxidation potential compared to unsubstituted aniline.
Oxidation Potentials and Redox Properties of Thiophene-Aniline Systems
A significant challenge in the electropolymerization of thiophene and aniline is the large difference in their individual oxidation potentials. Aniline typically polymerizes in aqueous acidic solutions at a potential of approximately 0.800 eV, whereas thiophene requires a much higher anodic potential of around 2.00 eV to polymerize in nonaqueous or highly concentrated acidic solutions jept.de.
This disparity can lead to the preferential formation of a polyaniline film before the oxidation of thiophene begins. To achieve successful copolymerization, experimental conditions, such as the polymerization potential and monomer concentrations, must be carefully controlled jept.de. For instance, copolymers of thiophene and aniline have been deposited at a constant potential of 1.7 eV to avoid the formation of separate homopolymer films jept.de.
The redox properties of the resulting polymer film can also be studied using cyclic voltammetry. After the polymer is deposited, it can be cycled in a monomer-free electrolyte solution to observe its reversible oxidation and reduction (doping and de-doping) processes. These redox peaks provide information about the electrochemical stability and activity of the polymer.
| Monomer | Typical Oxidation Potential (eV) | Reference |
|---|---|---|
| Aniline | ~0.800 | jept.de |
| Thiophene | ~2.00 | jept.de |
| Thiophene-Aniline Copolymer System | ~1.60 | jept.de |
Electropolymerization Mechanisms of Aniline-Thiophene Derivatives
The electropolymerization of aniline-thiophene derivatives is generally understood to proceed via an oxidative coupling mechanism. The key steps are as follows:
Monomer Oxidation : The process begins with the electrochemical oxidation of the monomer unit at the electrode surface. This one-electron transfer results in the formation of a highly reactive radical cation jept.de.
Radical Coupling : Two of these radical cations then couple to form a dimer. This coupling is followed by the elimination of two protons to re-establish the aromatic system, forming a neutral dimer jept.de.
Chain Propagation : The newly formed dimer is more easily oxidized than the original monomer. It is oxidized to its radical cation, which can then react with another monomer radical cation. This process of oligomer formation, oxidation, and subsequent coupling with other radical cations leads to the elongation of the polymer chain jept.de.
In the case of this compound, polymerization can theoretically occur through coupling at the aniline moiety (N-phenylene linkage) and/or the thiophene moiety (at the C5 position of the thiophene ring). The specific reaction pathways and the final structure of the polymer will depend on the relative reactivity of the different sites on the monomer radical cation and the experimental conditions.
Formation and Characterization of Conjugated Polymeric Structures
The electropolymerization of this compound is expected to yield a conjugated polymer film on the electrode surface. The characterization of this polymer provides insights into its structure, morphology, and properties.
Spectroscopic Characterization:
FT-IR Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify the chemical structure of the polymer. For a poly(thiophene-co-aniline) material, the spectrum would show characteristic peaks for both the benzenoid and quinoid rings of the aniline units, as well as vibrations corresponding to the C-S and C-H bonds of the thiophene ring jept.de.
UV-Visible Spectroscopy : UV-Vis absorption spectroscopy is used to study the electronic properties of the conjugated polymer. Copolymers of thiophene and aniline typically exhibit two main absorption bands. The first, at around 450 nm, is attributed to the π-π* electronic transition within the benzenoid segments of the polymer chain. The second band, appearing at approximately 700 nm, corresponds to the transition involving the quinoidal segments jept.de. An n-π* transition associated with the imino nitrogen may also be observed between 650 and 800 nm jept.de.
Morphological and Structural Characterization:
Scanning Electron Microscopy (SEM) : SEM is employed to investigate the surface morphology of the synthesized polymer film. The morphology can vary depending on the polymerization conditions, but for similar copolymers, a granular or globular structure is often observed semanticscholar.org.
X-ray Diffraction (XRD) : XRD analysis provides information about the crystallinity of the polymer. Copolymers of thiophene and aniline often exhibit a largely amorphous structure, as indicated by broad diffraction peaks jept.de. A peak around a d-spacing of 4.04 Å is considered typical for the stacking distance in thiophene-based conjugated polymers jept.de.
The resulting copolymer is expected to have better solubility in organic solvents like DMSO and NMP compared to the corresponding homopolymers, which is an advantage for processability jept.de.
Advanced Applications and Research Utility of 4 Methyl 2 Thiophen 2 Yl Aniline in Chemical Sciences
Building Block for Complex Organic Synthesis and Heterocyclic Systems
The bifunctional nature of 4-methyl-2-(thiophen-2-yl)aniline, possessing both a nucleophilic amino group and an electron-rich thiophene (B33073) ring, renders it a highly useful scaffold for the synthesis of a variety of complex organic molecules and heterocyclic systems. The amino group can readily participate in reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
The thiophene ring, on the other hand, is susceptible to electrophilic substitution reactions, and the carbon-sulfur bond can be cleaved under specific conditions, providing a pathway to further structural diversification. This dual reactivity has been exploited in the construction of polysubstituted aromatic compounds and fused heterocyclic systems. For instance, derivatives of this compound can be utilized in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures, which are prevalent in many biologically active molecules and functional materials. beilstein-journals.orgnih.govresearchgate.net
Furthermore, the aniline (B41778) and thiophene moieties can be involved in intramolecular cyclization reactions to generate novel heterocyclic frameworks. These reactions can be promoted by various reagents and conditions, leading to the formation of thieno[3,2-b]quinolines and other related systems. The strategic placement of substituents on both the aniline and thiophene rings of the starting material allows for precise control over the structure and properties of the resulting heterocyclic products. mdpi.comresearchgate.net
Precursor in Materials Science Research
The inherent electronic properties of the thiophene and aniline components make this compound an attractive precursor for the development of advanced materials with applications in electronics and optoelectronics.
Organic Semiconductors and Optoelectronic Materials (e.g., OLEDs, Hole-Transport Materials)
Thiophene-containing compounds are well-known for their excellent charge transport properties, making them key components in organic semiconductors. The incorporation of the this compound unit into larger conjugated systems can lead to materials with desirable highest occupied molecular orbital (HOMO) energy levels, which are crucial for efficient hole injection and transport in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govrsc.org
Research has shown that hole-transporting materials (HTMs) based on thiophene and triphenylamine (B166846) derivatives exhibit good stability and film-forming abilities. nih.gov The presence of the thiophene core is expected to facilitate charge extraction and passivate defects in perovskite solar cells through potential sulfur-lead interactions. nih.gov The design of novel HTMs often involves creating twisted molecular structures to prevent aggregation and ensure good film morphology, a principle that can be applied to derivatives of this compound. rsc.org
Conductive Polymers and Electroactive Coatings
The aniline and thiophene units are both capable of undergoing oxidative polymerization to form conductive polymers. Therefore, this compound can serve as a monomer for the synthesis of novel copolymers with tailored electronic and physical properties. The resulting polymers can exhibit electroactivity, meaning their conductivity can be modulated by an applied electrical potential.
These conductive polymers can be processed into thin films and coatings for a variety of applications, including antistatic coatings, electromagnetic shielding, and sensor technology. The specific properties of the polymer, such as its conductivity, color, and redox potentials, can be fine-tuned by controlling the polymerization conditions and by incorporating other comonomers. Copolymers of aniline and thiophene derivatives have been synthesized and characterized, demonstrating the potential for creating materials with unique combinations of properties. researchgate.net
Fundamental Research in Reaction Mechanism Elucidation and Catalysis
The reactivity of this compound and its derivatives provides a platform for fundamental studies in organic chemistry. Investigating the mechanisms of reactions involving this compound can lead to a deeper understanding of reaction pathways and the factors that control them. For example, studying the regioselectivity of electrophilic substitution on the thiophene ring in the presence of the substituted aniline group can provide insights into the electronic effects of the substituents.
Furthermore, derivatives of this compound can be employed as ligands in catalysis. orgsyn.org The nitrogen and sulfur atoms can coordinate to metal centers, creating catalysts with specific activities and selectivities. Research in this area could involve the synthesis of new ligand architectures based on this scaffold and their application in various catalytic transformations, such as cross-coupling reactions or asymmetric synthesis. nih.gov The study of such catalytic systems can also involve detailed mechanistic investigations to understand the role of the ligand in the catalytic cycle.
Role in the Development of Bioactive Molecules (Mechanistic and Precursor Focus)
While direct therapeutic applications are outside the scope of this article, the this compound framework serves as a crucial precursor and a platform for the mechanistic understanding of interactions with biological targets.
Ligand Design for Selective Enzyme and Receptor Interactions
The structural features of this compound make it an interesting scaffold for the design of ligands that can selectively interact with enzymes and receptors. nih.gov The thiophene ring, for instance, is a known bioisostere for the phenyl ring and can participate in various non-covalent interactions with biological macromolecules. nih.gov The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of a ligand. nih.gov
By modifying the substitution pattern on both the aniline and thiophene rings, medicinal chemists can create libraries of compounds to probe the binding pockets of specific enzymes or receptors. This approach allows for the systematic exploration of structure-activity relationships (SAR), providing valuable information for the design of more potent and selective modulators of biological function. The focus of such research is on understanding the molecular interactions that govern binding and not on the therapeutic outcomes themselves. For example, derivatives can be designed to explore the hydrophobic and electronic requirements of a particular binding site. frontiersin.org
Structure-Activity Relationship (SAR) Studies in a Mechanistic Context
The structure-activity relationship (SAR) of compounds derived from the this compound scaffold is a subject of significant interest in medicinal chemistry. The unique arrangement of the p-toluidine (B81030) moiety directly linked to a thiophene ring provides a versatile platform for investigating how molecular modifications influence biological activity. Research into analogous structures reveals that the electronic properties, steric profile, and conformational orientation of the constituent rings are critical determinants of efficacy.
In a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives designed as fungicides, the core structure containing a thiophene ring linked to an N-aryl group proved essential for activity. mdpi.com The SAR studies on these compounds demonstrated that substitutions on both the thiophene and the associated nicotinamide ring dramatically altered their fungicidal potency against cucumber downy mildew. For instance, compound 4f (see compound table), with a trifluoromethyl group on the nicotinamide ring, exhibited an excellent EC50 value of 1.96 mg/L. mdpi.com This was significantly more potent than related compounds with different substitution patterns, highlighting the sensitivity of the scaffold to electronic and steric changes. mdpi.com
Further insights into the role of the 4-methylaniline portion can be drawn from studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, which possess a related 4-methyl substituted N-aryl structure. mdpi.com In these molecules, the relative orientation of the benzothiazine and pyridine (B92270) rings was found to directly correlate with anti-inflammatory and analgesic activity. mdpi.com This suggests that for this compound derivatives, the dihedral angle between the thiophene and the methyl-substituted benzene (B151609) ring is a crucial parameter for interaction with biological targets. mdpi.com
The crystal structure of a closely related imine derivative, (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline , shows that the benzene and thiophene rings are nearly coplanar, with a small dihedral angle of 7.47(12)°. nih.govresearchgate.net This trans arrangement with respect to the C=N double bond indicates a conformationally rigid structure. nih.govresearchgate.net Such planarity can be a key factor in facilitating effective binding to planar pockets in enzymes or receptors, a principle that likely extends to the parent aniline compound.
| Compound Reference | Key Structural Features | Biological Activity | Research Finding |
|---|---|---|---|
| Compound 4f mdpi.com | N-(thiophen-2-yl) base with trifluoromethyl-substituted nicotinamide | Fungicidal (EC50 = 1.96 mg/L) | Demonstrates high potency, indicating that specific electron-withdrawing groups on an ancillary ring significantly enhance the activity of the thiophene-N-aryl scaffold. mdpi.com |
| Compound 4a mdpi.com | N-(thiophen-2-yl) base with unsubstituted nicotinamide | Fungicidal (EC50 = 4.69 mg/L) | Shows good activity, but is less potent than 4f, establishing a baseline for the importance of substitution. mdpi.com |
| N-pyridyl-4-methyl-benzothiazine-carboxamides mdpi.com | Contains a 4-methyl N-aryl group | Analgesic & Anti-inflammatory | Activity is dependent on the mutual arrangement (conformation) of the aromatic rings, highlighting the importance of the spatial orientation of the 4-methylaniline moiety. mdpi.com |
| (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline nih.govresearchgate.net | Imine derivative of the core structure | N/A (Structural study) | Reveals a nearly co-planar arrangement between the thiophene and benzene rings, suggesting a rigid conformation that could be favorable for biological target binding. nih.govresearchgate.net |
Identification and Optimization Strategies for Lead Compounds as Synthetic Intermediates
The this compound scaffold and its close analogs are valuable starting points for the development of novel therapeutic agents and complex molecules. The thiophene and aniline moieties serve as versatile chemical handles for lead compound identification and subsequent optimization through various synthetic transformations.
A prominent strategy involves using thiophene-based fragments for building more complex inhibitors. For example, in the development of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors, 2-(thiophen-2-yl)acetic acid was identified as a suitable chemical platform. nih.gov This lead compound was then optimized through Suzuki-Miyaura cross-coupling reactions to introduce various substituted phenyl groups onto the thiophene ring. This approach led to the synthesis of derivatives like 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid (Compound 2a) and 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid (Compound 2d), which showed inhibitory activity in the low micromolar range. nih.gov This demonstrates a clear path from a simple thiophene-containing fragment to an optimized lead compound.
The aniline functional group within the this compound structure is another key site for modification. It can be readily transformed into amides, imines, and other functional groups to explore new chemical space and improve pharmacological properties. The synthesis of (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline is achieved through a straightforward condensation reaction between p-toluidine (4-methylaniline) and 5-nitrothiophene-2-carboxaldehyde, illustrating the utility of the aniline moiety as a nucleophile for creating new C-N bonds. nih.govresearchgate.net Similarly, the development of N-(thiophen-2-yl) nicotinamide fungicides involves the formation of an amide bond, linking the thiophene-amine core to a nicotinic acid derivative. mdpi.com
Furthermore, the thiophene ring itself can be a precursor for constructing more elaborate heterocyclic systems. The synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one , a compound class with potential pharmacological activity, utilizes a thiophene-containing aminoacetylenic ketone as a key intermediate. mdpi.com The intramolecular cyclization of this intermediate highlights the role of the thiophene-2-yl group in directing the formation of new, complex molecular architectures. mdpi.com
| Starting Fragment / Intermediate | Optimization Strategy | Resulting Lead Compound Example | Significance |
|---|---|---|---|
| 2-(thiophen-2-yl)acetic acid nih.gov | Suzuki-Miyaura cross-coupling | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid (Compound 2d) | Demonstrates optimization of a simple thiophene fragment into a targeted mPGES-1 inhibitor. nih.gov |
| p-Toluidine (4-methylaniline) nih.govresearchgate.net | Imine formation with an aldehyde | (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | Illustrates the use of the aniline group as a synthetic handle to introduce new substructures. nih.govresearchgate.net |
| 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one mdpi.com | Base-catalyzed intramolecular cyclization | 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | Shows the utility of the thiophene moiety as a foundational block for synthesizing complex heterocyclic systems. mdpi.com |
Conclusion and Future Research Directions
Summary of Current Research Contributions Involving 4-METHYL-2-(THIOPHEN-2-YL)ANILINE
Direct research focused exclusively on this compound is still in its nascent stages. However, the existing body of work on closely related thienylaniline structures provides a foundational understanding of its potential contributions. The primary areas of investigation for analogous compounds, and by extension, for this compound, lie in their utility as versatile chemical building blocks and their potential biological activities.
Thiophene-containing compounds are recognized as important pharmacophores in drug discovery due to their diverse biological effects. nih.govrsc.org Research into similar molecules, such as isomers and analogues, suggests that this compound likely serves as a valuable intermediate in the synthesis of more complex molecules. For a closely related isomer, 4-methyl-N-(thiophen-3-ylmethyl)aniline, applications are seen across several scientific fields. evitachem.com It is used as a foundational structure for creating more elaborate organic molecules and materials. evitachem.com
The structural motif of an aniline (B41778) linked to a thiophene (B33073) ring is a key feature in the development of novel organic materials. For instance, copolymers of aniline and thiophene have been synthesized and are noted for their potential in applications such as organic field-effect transistors and electrochromic devices. While not directly involving this compound, these studies highlight the inherent potential of its core structure in materials science.
Interactive Table: Potential Research Contributions
| Research Area | Potential Contribution of this compound |
|---|---|
| Synthetic Chemistry | Serves as a key intermediate for the synthesis of more complex organic molecules and functional materials. |
| Medicinal Chemistry | Acts as a scaffold for the development of new pharmaceutical agents, potentially with antimicrobial or anticancer properties. evitachem.com |
| Materials Science | Can be utilized in the production of specialty chemicals, dyes, and pigments due to its unique structural features. evitachem.com |
Identified Gaps and Emerging Research Opportunities for the Compound
The most significant gap in the current body of knowledge is the limited number of studies specifically investigating the synthesis, characterization, and application of this compound. While research on related compounds provides a strong basis for inference, dedicated studies are necessary to fully elucidate its unique properties.
Emerging research opportunities for this compound are abundant and span multiple domains:
Systematic Synthesis and Characterization: There is a clear need for the development and optimization of synthetic routes to produce this compound with high yield and purity. Following synthesis, comprehensive spectroscopic and crystallographic analysis would provide invaluable data on its molecular structure and properties.
Exploration of Biological Activity: Based on the known biological activities of thiophene derivatives, a significant opportunity lies in screening this compound and its derivatives for a range of biological effects, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties. nih.govrsc.orgevitachem.com
Development of Novel Organic Materials: The compound could be explored as a monomer for the synthesis of novel conductive polymers or as a component in the design of organic light-emitting diodes (OLEDs) and other electronic devices. Its specific substitution pattern may impart unique electronic and photophysical properties.
Catalysis: The amine and thiophene moieties present in the molecule could act as ligands for metal centers, suggesting its potential application in catalysis. evitachem.com Investigating its ability to coordinate with various metals and the catalytic activity of the resulting complexes is a promising research avenue.
Potential for Interdisciplinary Research Collaborations and Novel Applications
The multifaceted potential of this compound makes it an ideal candidate for interdisciplinary research collaborations.
Chemistry and Biology/Medicine: Organic chemists can synthesize the compound and its derivatives, which can then be evaluated by biologists and medicinal chemists for their therapeutic potential. evitachem.com Such collaborations could lead to the discovery of new drug candidates.
Chemistry and Materials Science: The synthesis of novel polymers and functional materials based on this compound would require the expertise of both synthetic chemists and materials scientists. This could result in the development of advanced materials with tailored electronic and optical properties for various technological applications.
Computational and Experimental Chemistry: Theoretical studies, such as density functional theory (DFT) calculations, can be employed to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. These computational predictions can then guide and be validated by experimental work, accelerating the pace of discovery.
The novel applications that could emerge from such collaborations are diverse. In medicine, it could lead to the development of targeted therapies. In materials science, it could contribute to the creation of more efficient and cost-effective electronic devices. The unique combination of a methyl group and a thiophene ring at the ortho position to the amine group could lead to unforeseen properties and applications that differ significantly from its isomers and other related compounds.
Q & A
Q. What are common synthetic routes for 4-Methyl-2-(thiophen-2-yl)aniline, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling reactions between substituted anilines and thiophene derivatives. For example, nucleophilic aromatic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Key factors include:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Solvent and temperature : Polar aprotic solvents (e.g., DMF, THF) under reflux (80–120°C) optimize reactivity .
- Purification : Column chromatography or recrystallization to isolate the product. Yield improvements are observed with stoichiometric control of reactants and inert atmospheres to prevent oxidation .
Q. How is this compound characterized using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Mercury software visualizes crystal packing and hydrogen-bonding networks, critical for confirming molecular geometry . SHELX refines structural parameters (e.g., bond angles, torsional strain) from diffraction data .
- Spectroscopy :
- NMR : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons near the methyl group).
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do computational methods like density functional theory (DFT) elucidate the electronic structure of this compound?
- Methodological Answer : DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density distribution and frontier molecular orbitals (HOMO/LUMO). These predict:
Q. What role does this compound play in electrochromic materials?
- Methodological Answer : The compound’s oxidized form (polyaniline derivative) exhibits electrochromism due to extended π-conjugation. Key steps:
- Polymerization : Electrochemical polymerization in acidic media (e.g., HClO₄) forms conductive films.
- Spectroelectrochemistry : UV-Vis-NIR spectroscopy tracks absorption shifts (e.g., λ_max ~600 nm for oxidized state) during redox cycling .
Q. How do substituents (e.g., methyl, thiophene) affect solubility and polymer properties?
- Methodological Answer : Substituents modify intermolecular interactions:
- Solubility : Methyl groups enhance solubility in non-polar solvents, while thiophene promotes π-π stacking in polymers.
- Thermal stability : TGA analysis shows decomposition temperatures shift by ~20°C with substituent variation .
Q. How can researchers resolve contradictions in reaction outcomes under varying conditions?
- Methodological Answer : Systematic analysis of reaction parameters:
- Case study : Acid-catalyzed cyclization (e.g., p-TsOH·H₂O in EtOH at 80°C vs. TfOH in DCE) yields different products (quinoline vs. indole derivatives). Mechanistic studies (e.g., kinetic isotope effects) clarify pathways .
- Data reconciliation : Compare experimental yields with computational transition-state models to identify rate-limiting steps .
Safety and Stability Considerations
- Reactivity : The aniline moiety reacts exothermically with acids, forming salts. Avoid strong reducing agents (e.g., hydrides) to prevent hazardous hydrogen gas .
- Storage : Store under inert gas (N₂/Ar) at low temperatures (-20°C) to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
